8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
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Overview
Description
8-Methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a complex organic compound belonging to the chromeno[4,3-c]pyrazol-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of 3-[1-(phenyl-hydrazono)ethyl]-chromen-2-ones with appropriate reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, 8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is used to study biological processes and pathways. It can act as a probe to investigate enzyme activities and receptor interactions.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial processes.
Mechanism of Action
The mechanism by which 8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one
7-Methoxy-3-((1-phenyl-1H-pyrazol-4-yl)oxy)-4H-chromen-4-one
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
Uniqueness: 8-Methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one stands out due to its specific structural features, such as the presence of the methoxy group and the chromeno[4,3-c]pyrazol-4-one core
Properties
IUPAC Name |
8-methoxy-3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-16-17(20(19-11)12-6-4-3-5-7-12)14-10-13(22-2)8-9-15(14)23-18(16)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHURQVIRZJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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